Cas no 10213-75-9 (Propanenitrile,3-[(2-ethylhexyl)oxy]-)
10213-75-9 structure
Product Name:Propanenitrile,3-[(2-ethylhexyl)oxy]-
Numero CAS:10213-75-9
MF:C11H21NO
MW:183.290543317795
CID:174878
PubChem ID:25053
Update Time:2025-04-19
Propanenitrile,3-[(2-ethylhexyl)oxy]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanenitrile,3-[(2-ethylhexyl)oxy]-
- 3-(2-ethylhexoxy)propanenitrile
- 3-[(2-ethylhexyl)oxy]propiononitrile
- 3-((2-Ethylhexyl)oxy)propionitrile
- 3-((2-Ethylhexyl)oxy)propiononitrile
- 3-(2-Ethylhexyloxy)propannitril
- 3-(2-Ethylhexyloxy)propannitril [Czech]
- 3-(2-Ethylhexyloxy)propionitrile
- 3-[(2-ethylhexyl)oxy]propanenitrile
- AI3-08290
- BRN 1755994
- CCRIS 4647
- Propanenitrile, 3-((2-ethylhexyl)oxy)-
- Propionitrile, 3-(2-ethylhexyloxy)-
- Propionitrile, 3-(2-ethylhexyloxy).
- 2-CYANOETHYL 2-ETHYLHEXYL ETHER
- W0FO382U28
- EINECS 233-519-8
- Q27292143
- SCHEMBL11737597
- 3-[(2-Ethylhexyl)oxy]propanenitrile #
- UNII-W0FO382U28
- NS00023113
- 3-((2-ethylhexyl)oxy)propanenitrile
- 3-[(2-Ethylhexyl)oxy]propionitrile
- NCGC00248203-01
- W-110259
- HXBFULVLSKAGSQ-UHFFFAOYSA-N
- NCGC00254789-01
- 3-03-00-00539 (Beilstein Handbook Reference)
- CHEMBL3183577
- Propanenitrile, 3-[(2-ethylhexyl)oxy]-
- Tox21_300885
- 3-((ETHYLHEXYL)OXY)PROPIONITRILE
- DTXSID6025303
- PROPIONITRILE, 3-((2-ETHYLHEXYL)OXY)-
- beta(2-ETHYL HEXOXY)PROPIONITRILE
- CAS-10213-75-9
- DTXCID305303
- .BETA.-(2-ETHYLHEXYLOXY)PROPIONITRILE
- 10213-75-9
-
- Inchi: 1S/C11H21NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-7,9-10H2,1-2H3
- Chiave InChI: HXBFULVLSKAGSQ-UHFFFAOYSA-N
- Sorrisi: O(CCC#N)CC(CC)CCCC
Proprietà calcolate
- Massa esatta: 183.16243
- Massa monoisotopica: 183.162314293g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 8
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 33Ų
Proprietà sperimentali
- Densità: 0.9534 (rough estimate)
- Punto di ebollizione: 316.99°C (rough estimate)
- Indice di rifrazione: 1.4450 (estimate)
- PSA: 33.02
Propanenitrile,3-[(2-ethylhexyl)oxy]- Informazioni sulla sicurezza
- Termine di sicurezza:x and CN−. See also NITRILES."> Mildly toxic by ingestion and skin contact. An eye irritant. When heated to decomposition it emits toxic fumes of NOx and CN−. See also NITRILES.
Propanenitrile,3-[(2-ethylhexyl)oxy]- Letteratura correlata
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
10213-75-9 (Propanenitrile,3-[(2-ethylhexyl)oxy]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso